An In-depth Technical Guide to delta-Nonalactone (CAS 3301-94-8)
An In-depth Technical Guide to delta-Nonalactone (CAS 3301-94-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-Nonalactone (CAS 3301-94-8), a six-membered ring lactone, is a significant aroma chemical valued for its characteristic creamy, coconut-like, and fruity sensory profile. While its primary applications are in the flavor and fragrance industries, its natural occurrence and biological activity, though not extensively studied from a pharmacological perspective, present areas of interest for broader scientific research. This technical guide provides a comprehensive overview of delta-Nonalactone, consolidating its physicochemical properties, spectroscopic data, synthesis methodologies, analytical protocols, and toxicological profile. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using standardized diagrams to facilitate understanding for a technical audience.
Chemical and Physical Properties
Delta-Nonalactone is a colorless to pale yellow oily liquid.[1][2] Its chemical structure consists of a nine-carbon chain cyclized to form a six-membered lactone ring (a tetrahydropyran-2-one derivative) with a butyl group at the 6-position.[3][4] It is insoluble in water but soluble in alcohol and dipropylene glycol.[2][] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of delta-Nonalactone
| Property | Value | Source(s) |
| CAS Number | 3301-94-8 | [4] |
| Molecular Formula | C₉H₁₆O₂ | [4][6] |
| Molecular Weight | 156.22 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [][6] |
| Melting Point | -26 °C | [3][] |
| Boiling Point | 115-116 °C @ 2 mmHg | [3] |
| Density | 0.981 - 0.986 g/cm³ @ 20°C | [6][7] |
| Refractive Index | 1.454 - 1.459 @ 20°C | [][6] |
| Flash Point | > 100 °C (212 °F) | [8][9] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| logP | 2.08 - 2.4 | [3][6] |
| Vapor Pressure | 0.41 - 0.75 Pa @ 20-25°C | [3][10] |
Spectroscopic and Analytical Data
The identification and quantification of delta-Nonalactone are typically achieved using chromatographic and spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[4] Spectroscopic data is crucial for structural confirmation.
Table 2: Spectroscopic Data for delta-Nonalactone
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (EI) | Key mass fragments (m/z): 99 (base peak), 71, 42, 41, 55 | [11][12] |
| ¹³C NMR | Spectra available in databases (e.g., SpectraBase) | [13] |
| ¹H NMR | Spectra available in databases (e.g., PubChem) | [11] |
| Kovats Retention Index | Standard non-polar column: 1356, 1398.4; Standard polar column: 2023, 2038 | [11] |
Synthesis and Manufacturing
Commercial production of delta-Nonalactone is primarily synthetic. While various routes exist, a common industrial approach for related delta-lactones involves the Baeyer-Villiger oxidation of a corresponding 2-alkylcyclopentanone.[14][15] Another described method is the microbiological reduction of the corresponding keto acids.[3][10]
Generalized Chemical Synthesis Workflow
The following diagram illustrates a plausible, generalized multi-step synthesis pathway adapted from methodologies described for similar delta-lactones.[14][16]
Caption: Generalized workflow for the chemical synthesis of delta-Nonalactone.
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol is a representative example for the key oxidation step and is based on general procedures for this reaction type.[14]
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Reaction Setup: A solution of 2-pentylcyclopentanone (B1204629) (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Reagent Addition: A solution of a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA, ~1.1 equivalents), in the same solvent is added dropwise to the cooled ketone solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours to overnight.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxyacid. The organic layer is separated, washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The resulting crude delta-Nonalactone is purified by vacuum distillation to yield the final product.
Analytical Methodologies
Accurate determination of delta-Nonalactone in complex matrices like food, beverages, or biological samples requires robust analytical methods. A recent study highlights the use of Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) for analyzing lactones in wine.
General Analytical Workflow
The diagram below outlines the typical steps for the instrumental analysis of delta-Nonalactone.
References
- 1. delta-nonalactone, 3301-94-8 [thegoodscentscompany.com]
- 2. chemhub.com [chemhub.com]
- 3. delta-Nonalactone | 3301-94-8 [chemicalbook.com]
- 4. δ-Nonalactone [webbook.nist.gov]
- 6. ScenTree - Delta-nonalactone (CAS N° 3301-94-8) [scentree.co]
- 7. symrise.com [symrise.com]
- 8. acsint.biz [acsint.biz]
- 9. vigon.com [vigon.com]
- 10. Cas 3301-94-8,delta-Nonalactone | lookchem [lookchem.com]
- 11. Delta-Nonalactone | C9H16O2 | CID 18698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. δ-Nonalactone [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 16. CN102382090A - Method for synthesizing delta-decalactone - Google Patents [patents.google.com]
